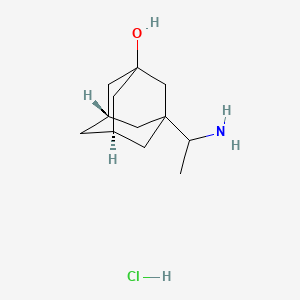
3-Hydroxy Rimantadine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Rimantadine Hydrochloride is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. This compound is characterized by the presence of a hydroxyl group attached to the adamantane ring structure, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine Hydrochloride typically involves the hydroxylation of Rimantadine. One common method includes the reduction of 1-carboxyadamantane with sodium borohydride to form racemic hydroxy acid. This intermediate is then treated with excess methyllithium to produce methyl ketones, which are subsequently reduced with lithium aluminum hydride to yield the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance (MB) methods are employed to certify the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Rimantadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Scientific Research Applications
3-Hydroxy Rimantadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its antiviral properties and potential use in treating other viral infections.
Medicine: It is investigated for its efficacy in treating influenza A and other viral diseases.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical formulations
Mechanism of Action
The exact mechanism of action of 3-Hydroxy Rimantadine Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the virus. The compound binds to the M2 protein of the influenza A virus, blocking proton transport and preventing the release of viral RNA into the host cell .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: The parent compound of 3-Hydroxy Rimantadine Hydrochloride.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its antiviral activity and pharmacokinetic properties compared to its parent compound, Rimantadine .
Properties
Molecular Formula |
C12H22ClNO |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?; |
InChI Key |
UXMQOOWYJIKUKR-MBZLXWJCSA-N |
Isomeric SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
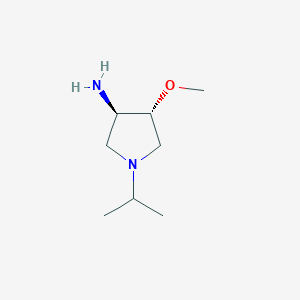

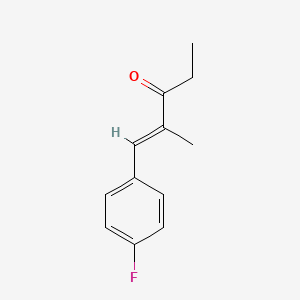
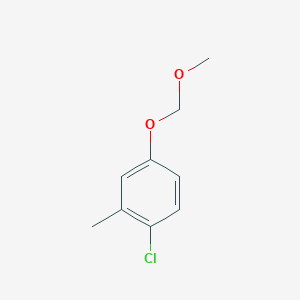

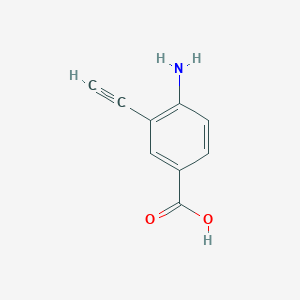
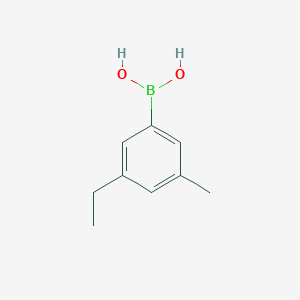
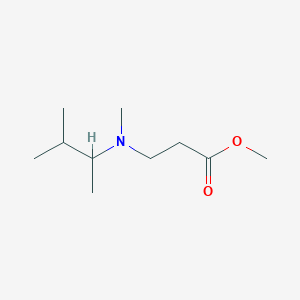
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
